Saxagliptin Dihydroxylated Metabolite originates from the metabolic processing of saxagliptin primarily in the liver, mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5. It is classified as a dipeptidyl peptidase-4 inhibitor, similar to its parent compound, and exhibits about half the potency of saxagliptin in inhibiting dipeptidyl peptidase-4 enzyme activity .
The synthesis of saxagliptin involves several steps, including amide coupling and subsequent reactions to yield the final product. The process begins with the coupling of N-Boc-3-hydroxyadamantylglycine with methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. Following this, trifluoroacetic anhydride is utilized to dehydrate the prolineamide moiety, forming a cyanide intermediate that undergoes hydrolysis. The removal of the Boc protecting group and neutralization leads to the formation of saxagliptin .
The dihydroxylated metabolite is formed through hydroxylation reactions that occur during hepatic metabolism. Detailed studies indicate that hydroxylation at specific positions contributes to the formation of 5-hydroxy saxagliptin, which can also undergo further metabolic transformations .
The molecular formula for saxagliptin Dihydroxylated Metabolite is with a molar mass of approximately 331.41 g/mol. The structure features a bicyclic adamantane core with hydroxyl groups attached at specific positions. The three-dimensional conformation plays a critical role in its interaction with dipeptidyl peptidase-4 .
Key structural data include:
Saxagliptin Dihydroxylated Metabolite undergoes various chemical reactions during its metabolic pathway. The primary reaction involves hydroxylation catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. This reaction leads to the conversion of saxagliptin into its active metabolite, which retains some inhibitory activity against dipeptidyl peptidase-4 .
Additionally, both saxagliptin and its metabolite can undergo intramolecular cyclization reactions, resulting in degradation products such as BMS-537679 and BMS-743894. These degradation products have been studied for their pharmacokinetic properties and potential toxicity .
The mechanism of action for saxagliptin Dihydroxylated Metabolite involves inhibition of dipeptidyl peptidase-4 enzyme activity. By inhibiting this enzyme, saxagliptin increases levels of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion from pancreatic beta cells in response to meals while simultaneously reducing glucagon secretion from alpha cells.
The half-maximal inhibitory concentration (IC50) for saxagliptin is approximately 0.5 nmol/L, indicating its potency in inhibiting dipeptidyl peptidase-4 activity . The metabolite exhibits approximately half the potency compared to its parent compound.
Saxagliptin Dihydroxylated Metabolite possesses several notable physical and chemical properties:
The pharmacokinetic profile indicates rapid absorption following oral administration with a bioavailability rate around 75% for saxagliptin .
Saxagliptin Dihydroxylated Metabolite is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its role as an active metabolite enhances the therapeutic effects of saxagliptin by prolonging its action through sustained inhibition of dipeptidyl peptidase-4.
Research continues to explore potential applications beyond diabetes management, including investigations into cardiovascular effects and interactions with other metabolic pathways influenced by incretin hormones . Additionally, pharmacokinetic modeling studies are being conducted to better understand its behavior in various populations and conditions .
The primary dihydroxylated metabolite of saxagliptin (chemical name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile) is identified as 5-hydroxy saxagliptin (5-OH SAX). This metabolite features a hydroxyl group (-OH) added at the C5 position of the adamantyl moiety of the parent drug, resulting in the molecular formula C₁₈H₂₅N₃O₃ – a mass increase of +16 Da compared to saxagliptin's C₁₈H₂₅N₃O₂ [1] [3]. The adamantyl group's rigid tricyclic structure directs stereoselective hydroxylation, with the 5-hydroxy configuration confirmed through NMR and mass spectral analyses [3] [8]. Crucially, the metabolite retains saxagliptin's core pharmacophore, including the cyanopyrrolidine group essential for dipeptidyl peptidase-4 (DPP-4) inhibition, though the hydroxylation alters steric and electronic properties impacting target binding [1] [7].
Table 1: Structural Properties of Saxagliptin and 5-Hydroxy Saxagliptin
Property | Saxagliptin | 5-Hydroxy Saxagliptin |
---|---|---|
Molecular Formula | C₁₈H₂₅N₃O₂ | C₁₈H₂₅N₃O₃ |
Molecular Weight (Da) | 315.4 | 331.4 |
Site of Hydroxylation | N/A | Adamantyl C5 position |
Key Functional Groups | Cyanopyrrolidine, Adamantyl, Primary amine | Cyanopyrrolidine, Hydroxyadamantyl, Primary amine |
UV λmax (nm) | ~212 | ~212 |
5-Hydroxy saxagliptin is predominantly formed via cytochrome P450 (CYP)-mediated oxidation, accounting for up to 50% of saxagliptin's primary metabolic clearance in humans [1] [3]. In vitro studies using human liver microsomes confirm NADPH-dependent formation of 5-OH SAX, indicating an oxidative, CYP-driven process [3] [9]. While CYP3A4 and CYP3A5 are the principal isoforms responsible, minor contributions from other CYPs cannot be entirely excluded, particularly at high substrate concentrations. Kinetic studies reveal Michaelis-Menten kinetics for this biotransformation, suggesting a single active site mediates the hydroxylation [3] [9]. Subsequent phase II metabolism of 5-OH SAX occurs via glucuronidation (UGT enzymes) and sulfation (SULT enzymes), yielding water-soluble conjugates excreted in bile and urine [1] [8].
Table 2: Enzyme Kinetics for 5-Hydroxy Saxagliptin Formation
Enzyme System | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 15.2 ± 3.4 | 245 ± 32 | 16.1 ± 2.5 μL/min/mg |
Recombinant CYP3A4 | 0.91 ± 0.15 | 1170 ± 85 | 1285 ± 145 μL/min/nmol P450 |
Recombinant CYP3A5 | 9.28 ± 1.42 | 1360 ± 110 | 146.5 ± 18.2 μL/min/nmol P450 |
CYP3A4 and CYP3A5 are unequivocally established as the major enzymes catalyzing the 5-hydroxylation of saxagliptin. Evidence stems from multiple lines of investigation:
The higher affinity of CYP3A4 (Km ≈ 0.91 μM) compared to CYP3A5 (Km ≈ 9.28 μM) suggests CYP3A4 dominates saxagliptin hydroxylation at therapeutic plasma concentrations (typically < 0.1 μM). However, CYP3A5 contributes significantly in individuals expressing high levels of this polymorphic enzyme, particularly at higher saxagliptin concentrations [3] [9].
The hydroxylation of saxagliptin's adamantyl moiety exhibits significant stereoselectivity, exclusively producing the 5-(R)-hydroxy epimer under biological conditions [1] [3]. This stereospecificity arises from the constrained active site topology of CYP3A4/5, which positions the adamantyl C5-H bond optimally for abstraction and oxygen rebound, favoring R-configuration [3] [9]. Computational modeling indicates hydrophobic interactions and hydrogen bonding networks within the CYP3A4 active site stabilize saxagliptin specifically for C5 (R)-hydroxylation [3].
The stereochemistry critically influences pharmacological activity. While 5-(R)-hydroxy saxagliptin retains DPP-4 inhibitory activity, its potency is approximately half (IC₅₀ ratio ≈ 0.46) that of the parent saxagliptin molecule [1] [8]. This reduced potency is attributed to steric hindrance introduced by the 5-hydroxy group, potentially affecting the optimal binding conformation within the DPP-4 active site or altering hydrogen-bonding patterns. No significant stereoisomeric interconversion (R to S or vice versa) of 5-OH SAX occurs in vivo [1] [3].
Table 3: Factors Influencing Variability in Saxagliptin Hydroxylation
Factor | Effect on 5-OH SAX Formation | Clinical Consequence (Metabolic) |
---|---|---|
CYP3A5 Polymorphism (Expressers vs. Non-expressers) | Increased formation in CYP3A51/1 carriers | Higher metabolic clearance in ~10-20% of populations (African descent) |
CYP3A4*22 (Reduced Function Allele) | Decreased formation | Reduced clearance; potential for higher parent drug exposure |
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | >80% Reduction | Markedly decreased 5-OH SAX formation; increased saxagliptin AUC |
Strong CYP3A4 Inducers (e.g., Rifampicin, St. John's Wort) | >50% Increase in clearance | Enhanced 5-OH SAX formation; decreased saxagliptin AUC |
Liver Disease (Moderate-Severe) | Variable decrease (20-60%) | Impaired clearance; accumulation potential |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: